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molecular formula C13H12N2O3 B8682558 4-[2-Methyl-5-(methyloxy)-4-nitrophenyl]pyridine

4-[2-Methyl-5-(methyloxy)-4-nitrophenyl]pyridine

Cat. No. B8682558
M. Wt: 244.25 g/mol
InChI Key: LYWKWKXEQABJGQ-UHFFFAOYSA-N
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Patent
US08093239B2

Procedure details

4-[2-methyl-5-(methyloxy)-4-nitrophenyl]pyridine (Example 157, step A) (2.44 g, 9.99 mmol) was placed in a 250 mL high pressure vessel and dissolved in 60 mL of 1 to 1 EtOAc/MeOH. 5 wt % Platinum(sulfided)/carbon (1.17 g, 0.3 mmol) was added followed quickly by a rubber septum. The flask was evacuated and filled with N2 six times to remove any oxygen. The vessel was then pressurized with H2 (60 psi). The solution stirred for 72 h. The vessel was evacuated and filled with N2 six times to remove any H2. The solution was filtered through celite and evaporated to give the title compound of step A (2.28 g, 10.6 mmol, 100%). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.50-8.53 (m, 2H), 7.30-7.33 (m, 2H), 6.68 (s, 1H), 6.54 (s, 1H), 4.88 (bs, 2H), 3.75 (s, 3H), 2.12 (s, 3H).
Quantity
2.44 g
Type
reactant
Reaction Step One
[Compound]
Name
Platinum(sulfided) carbon
Quantity
1.17 g
Type
reactant
Reaction Step Two
[Compound]
Name
1
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
EtOAc MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[C:5]([O:11][CH3:12])=[CH:4][C:3]=1[C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1>CCOC(C)=O.CO>[CH3:1][C:2]1[C:3]([C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)=[CH:4][C:5]([O:11][CH3:12])=[C:6]([CH:7]=1)[NH2:8] |f:1.2|

Inputs

Step One
Name
Quantity
2.44 g
Type
reactant
Smiles
CC1=C(C=C(C(=C1)[N+](=O)[O-])OC)C1=CC=NC=C1
Step Two
Name
Platinum(sulfided) carbon
Quantity
1.17 g
Type
reactant
Smiles
Step Three
Name
1
Quantity
60 mL
Type
solvent
Smiles
Name
EtOAc MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.CO

Conditions

Stirring
Type
CUSTOM
Details
The solution stirred for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was evacuated
ADDITION
Type
ADDITION
Details
filled with N2 six times
CUSTOM
Type
CUSTOM
Details
to remove any oxygen
CUSTOM
Type
CUSTOM
Details
The vessel was evacuated
ADDITION
Type
ADDITION
Details
filled with N2 six times
CUSTOM
Type
CUSTOM
Details
to remove any H2
FILTRATION
Type
FILTRATION
Details
The solution was filtered through celite
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
CC=1C(=CC(=C(N)C1)OC)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.6 mmol
AMOUNT: MASS 2.28 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 106.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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